molecular formula C12H22N2S2 B14495029 2-Cyanoethyl dibutyldithiocarbamate CAS No. 63505-34-0

2-Cyanoethyl dibutyldithiocarbamate

Cat. No.: B14495029
CAS No.: 63505-34-0
M. Wt: 258.5 g/mol
InChI Key: POKOHLZMQPCOHD-UHFFFAOYSA-N
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Description

2-Cyanoethyl dibutyldithiocarbamate is a chemical compound belonging to the dithiocarbamate family Dithiocarbamates are characterized by their sulfur-containing functional groups, which are widely used in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoethyl dibutyldithiocarbamate typically involves the reaction of dibutylamine with carbon disulfide, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Dibutylamine} + \text{Carbon Disulfide} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoethyl dibutyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can break down the compound into simpler sulfur-containing molecules.

    Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of disulfides.

    Reduction: Formation of simpler sulfur-containing compounds.

    Substitution: Formation of various substituted dithiocarbamates.

Scientific Research Applications

2-Cyanoethyl dibutyldithiocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the vulcanization of rubber and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl dibutyldithiocarbamate involves its interaction with metal ions and enzymes. The sulfur atoms in the compound can coordinate with metal ions, forming stable complexes. This interaction can inhibit the activity of metal-dependent enzymes, leading to various biological effects. The compound’s ability to form complexes with metals also makes it useful in industrial applications, such as catalysis and material stabilization.

Comparison with Similar Compounds

  • Zinc dibutyldithiocarbamate
  • Zinc diethyldithiocarbamate
  • Tetramethylthiuram disulfide
  • Tetraethylthiuram disulfide

Comparison: 2-Cyanoethyl dibutyldithiocarbamate is unique due to its cyanoethyl group, which imparts distinct chemical properties compared to other dithiocarbamates This group enhances its reactivity and allows for the formation of specific metal complexes that are not possible with other dithiocarbamates

Properties

CAS No.

63505-34-0

Molecular Formula

C12H22N2S2

Molecular Weight

258.5 g/mol

IUPAC Name

2-cyanoethyl N,N-dibutylcarbamodithioate

InChI

InChI=1S/C12H22N2S2/c1-3-5-9-14(10-6-4-2)12(15)16-11-7-8-13/h3-7,9-11H2,1-2H3

InChI Key

POKOHLZMQPCOHD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SCCC#N

Origin of Product

United States

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